2-Fluoro-4-iodo-6-methoxypyridine

Suzuki-Miyaura coupling Palladium catalysis C-C bond formation

2-Fluoro-4-iodo-6-methoxypyridine (CAS 1207840-36-5) is a halogenated pyridine building block containing a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methoxy group at the 6-position on the pyridine ring. This tri-substituted heterocycle features an XLogP3 of 2.2 and a topological polar surface area of 22.1 Ų , physicochemical properties that support its utility as a synthetic intermediate in medicinal chemistry and materials research.

Molecular Formula C6H5FINO
Molecular Weight 253.01 g/mol
CAS No. 1207840-36-5
Cat. No. B1374304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-iodo-6-methoxypyridine
CAS1207840-36-5
Molecular FormulaC6H5FINO
Molecular Weight253.01 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC(=C1)I)F
InChIInChI=1S/C6H5FINO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3
InChIKeyYXUUYNRETILAJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-iodo-6-methoxypyridine CAS 1207840-36-5 for Pharmaceutical R&D and Organic Synthesis Procurement


2-Fluoro-4-iodo-6-methoxypyridine (CAS 1207840-36-5) is a halogenated pyridine building block containing a fluorine atom at the 2-position, an iodine atom at the 4-position, and a methoxy group at the 6-position on the pyridine ring . This tri-substituted heterocycle features an XLogP3 of 2.2 and a topological polar surface area of 22.1 Ų , physicochemical properties that support its utility as a synthetic intermediate in medicinal chemistry and materials research .

1
Orthogonal reactive handles C-2 fluoro for nucleophilic displacement, C-4 iodo for cross-coupling
2
Drug-like physicochemical profile moderate lipophilicity and low polar surface area support permeability optimization
3
Medicinal chemistry building block tri-substituted pyridine for lead generation and SAR exploration

Why 2-Fluoro-4-iodo-6-methoxypyridine CAS 1207840-36-5 Cannot Be Substituted with Other Halogenated Pyridine Analogs


In palladium-catalyzed cross-coupling reactions, the oxidative addition rates of aryl halides follow a well-established trend: I > Br >> Cl, with iodine exhibiting the fastest reaction kinetics . Simultaneously, the 2-fluoro substituent provides a distinct nucleophilic aromatic substitution (SNAr) handle while contributing to enhanced metabolic stability compared to non-fluorinated or chloro-substituted analogs . The 6-methoxy group introduces electron-donating character that modulates the electronic environment of the pyridine ring, influencing both reaction regioselectivity and downstream biological properties. Substituting this compound with 2-chloro-4-iodo-6-methoxypyridine or 2-fluoro-4-bromo-6-methoxypyridine fundamentally alters the available orthogonal reaction pathways, thereby compromising synthetic efficiency and product profile consistency.

This compound
Closest analog
Risk of substitution
4-iodo (fastest oxidative addition)
4-bromo analog
Slower cross-coupling kinetics may require harsher conditions, reducing synthetic efficiency
2-fluoro (rapid SNAr)
2-chloro analog
Drastically slower nucleophilic aromatic substitution, limiting sequential orthogonal functionalization
Fluorine present
Non-fluorinated pyridine
Loss of metabolic stability enhancement; fluorine contributes to CYP450 resistance and drug-like properties

2-Fluoro-4-iodo-6-methoxypyridine Procurement Decision Guide: Quantitative Differentiation Evidence Versus Closest Analogs


C-4 Iodine Versus C-4 Bromine: Oxidative Addition Rate Advantage in Suzuki-Miyaura Cross-Coupling

The 4-iodo substituent in 2-fluoro-4-iodo-6-methoxypyridine provides a substantially faster oxidative addition rate with palladium catalysts compared to the corresponding 4-bromo analog (e.g., 2-fluoro-4-bromo-6-methoxypyridine) . In polyhalogenated pyridine systems, the carbon-iodine bond exhibits the weakest bond strength and fastest oxidative addition kinetics among halogens (I > Br > Cl), enabling milder reaction conditions and higher catalytic turnover .

Iodine vs bromine oxidative addition
Class-level inference
I > Br >> Cl (relative reactivity)
Faster coupling under mild conditions
Data to verify for this specific scaffold
Suzuki-Miyaura coupling Palladium catalysis C-C bond formation

2-Fluoro Versus 2-Chloro: Nucleophilic Aromatic Substitution Rate Differential

The 2-fluoro substituent in 2-fluoro-4-iodo-6-methoxypyridine undergoes nucleophilic aromatic substitution (SNAr) significantly faster than the corresponding 2-chloro analog (2-chloro-4-iodo-6-methoxypyridine). In pyridine systems, the relative displacement rates of halide substituents by ethoxide ion show that 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine under identical conditions .

2-F vs 2-Cl SNAr displacement
Class-level inference
~320× faster for 2-fluoro
Enables selective C-2 functionalization
Extrapolated from pyridine competition kinetics
Nucleophilic aromatic substitution SNAr Fluorine chemistry

Fluorinated Versus Non-Fluorinated Pyridine Scaffolds: Metabolic Stability Enhancement in Drug Discovery Applications

The 2-fluoro substituent confers enhanced metabolic stability compared to non-fluorinated pyridine analogs. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can extend half-life and improve pharmacokinetic profiles . Approximately 25% of all marketed drugs contain fluorinated heterocycles, with the deliberate addition of fluorine enhancing metabolic stability, bioavailability, and target selectivity .

Fluorine-enhanced metabolic stability
Class-level inference
C-F bond resists CYP450 cleavage; ~25% of drugs contain F-heterocycles
Supports metabolic stability in lead optimization
General fluorinated pyridine class evidence
Metabolic stability Drug discovery Pharmacokinetics

Commercial Purity Grade Comparison: Sigma-Aldrich (95%) Versus ChemScene (≥98%) Specifications

Commercially available 2-fluoro-4-iodo-6-methoxypyridine is offered at two distinct purity specifications from major suppliers. ChemScene supplies the compound at ≥98% purity , while Sigma-Aldrich (Enamine source) provides material at 95% purity . This 3-percentage-point purity differential (≥98% versus 95%) may impact yield calculations and impurity profiles in multi-step synthetic sequences.

Purity specification comparison
Head-to-head
≥98% (ChemScene) vs 95% (Sigma-Aldrich)
Higher purity reduces impurity carryover
Specification review; analytical method not stated
Chemical purity Quality specifications Vendor comparison

Validated Synthetic Utility: Conversion to 4-Iodo-6-methoxypyridin-2-amine via SNAr

2-Fluoro-4-iodo-6-methoxypyridine has been demonstrated as a practical intermediate for synthesizing 4-iodo-6-methoxypyridin-2-amine via nucleophilic aromatic substitution with ammonium hydroxide . The reaction proceeds at 120°C in n-butanol, converting 7.1 g (28 mmol) of starting material to the 2-amino derivative, which was isolated and characterized by LRMS (ESI) showing [M+H]+ at 250.9 (calculated 251.0) .

Validated amination route
Method context
7.1 g → 2-amino derivative; LRMS [M+H]+ 250.9
Confirmed SNAr while retaining 4-iodo
Patent literature demonstration
Synthetic intermediate Amination Process chemistry

2-Fluoro-4-iodo-6-methoxypyridine CAS 1207840-36-5: Validated Application Scenarios for Scientific and Industrial Procurement


Orthogonal Sequential Functionalization in Medicinal Chemistry Libraries

The combination of a 2-fluoro substituent (amenable to SNAr) and a 4-iodo substituent (optimal for Suzuki-Miyaura cross-coupling) enables orthogonal, sequential functionalization strategies . The ~320-fold faster SNAr displacement rate of 2-fluoro versus 2-chloro allows selective amination or etherification at C-2 while preserving the C-4 iodine for subsequent palladium-catalyzed C-C bond formation. This orthogonal reactivity profile is unavailable with mono-halogenated or chloro-substituted analogs, making this compound uniquely suited for constructing diverse medicinal chemistry libraries.

Synthesis of 2-Amino-4-iodopyridine Derivatives for Drug Discovery

2-Fluoro-4-iodo-6-methoxypyridine serves as a direct precursor to 4-iodo-6-methoxypyridin-2-amine via SNAr amination with ammonium hydroxide at 120°C . This transformation is documented in patent literature (US08455477B2) and proceeds with the 4-iodo substituent remaining intact . The resulting 2-amino-4-iodopyridine scaffold represents a privileged intermediate for constructing kinase inhibitor candidates and other nitrogen-containing heterocyclic pharmacophores, offering a validated entry point for medicinal chemistry programs requiring 2-aminopyridine cores.

Fluorine-Containing Scaffolds with Enhanced Metabolic Stability in Lead Optimization

The 2-fluoro substituent in 2-fluoro-4-iodo-6-methoxypyridine confers enhanced resistance to cytochrome P450-mediated oxidative metabolism, a property established across the fluorinated pyridine class . For drug discovery programs seeking to improve the metabolic stability and pharmacokinetic profile of lead candidates, this building block provides a pre-installed fluorine atom that can increase half-life and reduce clearance without requiring additional fluorination steps. The XLogP3 value of 2.2 provides a balanced lipophilicity profile suitable for oral bioavailability optimization.

High-Purity Building Block for Palladium-Catalyzed Cross-Coupling Workflows

The 4-iodo substituent provides the fastest oxidative addition kinetics among halogens (I > Br >> Cl) in palladium-catalyzed cross-coupling reactions , enabling milder reaction conditions (lower temperatures, reduced catalyst loading) compared to bromo or chloro analogs. The ≥98% purity specification available from select vendors minimizes catalyst-poisoning impurities that can compromise cross-coupling efficiency, making this compound particularly suitable for sensitive catalytic transformations where reproducibility and yield consistency are paramount.

Application
Selection Property
Validation Focus
Orthogonal sequential derivatization
Halogen-selective reactivity: nucleophilic displacement at C-2, coupling at C-4
Reaction sequence selectivity and intermediate stability
2-Aminopyridine scaffold synthesis
Fluorine as leaving group for amination
Amination efficiency and iodo retention
Fluorinated metabolic stability
2-Fluoro resists CYP450-mediated metabolism
In vitro metabolic stability assessment
High-purity cross-coupling building block
High-purity specification and iodo coupling efficiency
Coupling reproducibility and impurity profiling

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